![molecular formula C15H20FNO2 B3075698 Ethyl (1R,2S)-2-(4-Fluorobenzylamino)cyclopentanecarboxylate CAS No. 1033756-46-5](/img/structure/B3075698.png)
Ethyl (1R,2S)-2-(4-Fluorobenzylamino)cyclopentanecarboxylate
Overview
Description
Ethyl (1R,2S)-2-(4-Fluorobenzylamino)cyclopentanecarboxylate, also known as ABP-700, is a chemical compound that has gained attention in the scientific community due to its potential applications in medical research. ABP-700 is a selective inhibitor of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine. AChE inhibitors have been studied extensively for their potential use in the treatment of various neurological disorders, such as Alzheimer's disease and myasthenia gravis. In
Scientific Research Applications
Synthesis and Derivative Preparation
Ethyl (1R,2S)-2-(4-Fluorobenzylamino)cyclopentanecarboxylate is involved in the efficient synthesis of optically active intermediates for HCV NS5B polymerase inhibitors. An example is the synthesis of compound 12, which uses mandelic acid as a resolving agent, suitable for large-scale applications (Dragovich et al., 2008).
Ring Expansion Reactions
This compound also plays a role in ring expansion reactions. For instance, ethyl 2-oxo-1-(2-oxopropyl)-1-cyclopentanecarboxylate, upon treatment with specific reagents, affords various ring expansion products like ethyl 3,5-dioxo-1-cyclooctanecarboxylate (Tsuzuki et al., 1977).
Derivative Conversion and Stereochemistry
The compound is also crucial in the conversion of derivatives like ethyl (1R, 2S)-2-hydroxycyclopentanecarboxylate to bicyclic dioxanone derivatives, leading to the generation of contiguous stereogenic centers on a cyclohexane ring (Herradón & Seebach, 1989).
Phosphorus Ylides Synthesis
The compound is used in the synthesis of functionalized stable phosphorus ylides, which are important in various organic synthesis applications (Asghari, Sobhaninia & Naderi, 2008).
Photocyclization Studies
It is also involved in photocyclization studies, like the irradiation-induced photocyclization of derivatives leading to the formation of novel biradical cyclization products (Hasegawa, Yamazaki & Yoshioka, 1993).
Anticholinesterase Antidote Synthesis
The compound has been used in the synthesis of antidotes for anticholinesterase poisoning, illustrating its potential in pharmacological applications (Bannard, Parkkari & Coleman, 1962).
Immunopharmacological Studies
In immunopharmacological research, derivatives of this compound have been studied for their effects on the immune system in influenza virus-infected mice (Sidwell, Smee, Bailey & Burger, 2001).
Antimicrobial Activity
It has been utilized in synthesizing molecules like ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate, which have been evaluated for antimicrobial susceptibilities (Kumar et al., 2016).
properties
IUPAC Name |
ethyl (1R,2S)-2-[(4-fluorophenyl)methylamino]cyclopentane-1-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FNO2/c1-2-19-15(18)13-4-3-5-14(13)17-10-11-6-8-12(16)9-7-11/h6-9,13-14,17H,2-5,10H2,1H3/t13-,14+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJZRERDJXSZNIT-KGLIPLIRSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCC1NCC2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CCC[C@@H]1NCC2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (1R,2S)-2-(4-Fluorobenzylamino)cyclopentanecarboxylate |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.